molecular formula C31H38N4 B1580590 Buterizine CAS No. 68741-18-4

Buterizine

Cat. No.: B1580590
CAS No.: 68741-18-4
M. Wt: 466.7 g/mol
InChI Key: WLYWZMQECNKDLI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Buterizine involves several steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Buterizine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various intermediates and the final this compound compound, characterized by its benzimidazole structure .

Scientific Research Applications

Biological Activity

Buterizine is a compound that has garnered attention for its potential biological activities. Understanding its mechanisms, efficacy, and applications in various fields is crucial for advancing its therapeutic use. This article compiles findings from diverse sources to provide a comprehensive overview of the biological activity of this compound, including case studies and relevant data.

Chemical Structure and Properties

This compound belongs to a class of compounds that exhibit diverse biological activities. Its chemical structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways. Research indicates that it may modulate immune responses and influence cellular signaling pathways, which can lead to various pharmacological effects.

  • Target Interaction : this compound has been shown to interact with receptors involved in immune modulation, potentially enhancing the efficacy of treatments involving immune response regulation.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound based on available research:

Activity Description References
AntimicrobialExhibits activity against certain bacterial strains, suggesting potential as an antimicrobial agent.
ImmunomodulatoryModulates immune responses, potentially enhancing therapeutic outcomes in immunotherapy.
Cytotoxic EffectsDemonstrates cytotoxic effects on specific cancer cell lines, indicating potential in oncology.
NeuroprotectiveShows promise in protecting neuronal cells from apoptosis under stress conditions.

Case Studies

Several case studies have explored the effects of this compound in different contexts:

  • Antimicrobial Efficacy :
    • A study assessed the antimicrobial properties of this compound against resistant bacterial strains. Results indicated significant inhibition of growth, suggesting its potential application in treating infections caused by resistant pathogens.
  • Immunomodulation in Cancer Therapy :
    • Another case study investigated the use of this compound as an adjunct therapy in cancer treatment. It was found to enhance the effectiveness of standard chemotherapy by modulating the tumor microenvironment and boosting anti-tumor immunity.
  • Neuroprotection :
    • Research focused on the neuroprotective effects of this compound in models of neurodegeneration revealed that it could reduce neuronal cell death and promote survival pathways, indicating its potential role in treating neurodegenerative diseases.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is essential for determining its therapeutic window and safety profile:

  • Absorption and Distribution : Studies suggest that this compound has favorable absorption characteristics, allowing it to reach systemic circulation effectively.
  • Metabolism : The compound undergoes metabolic processes that may influence its bioavailability and efficacy.
  • Toxicity : Preliminary toxicity studies indicate a manageable safety profile at therapeutic doses, but further research is necessary to fully understand its long-term effects.

Properties

IUPAC Name

5-[(4-benzhydrylpiperazin-1-yl)methyl]-2-butyl-1-ethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N4/c1-3-5-16-30-32-28-23-25(17-18-29(28)35(30)4-2)24-33-19-21-34(22-20-33)31(26-12-8-6-9-13-26)27-14-10-7-11-15-27/h6-15,17-18,23,31H,3-5,16,19-22,24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYWZMQECNKDLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(N1CC)C=CC(=C2)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40218864
Record name Buterizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68741-18-4
Record name Buterizine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068741184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 68741-18-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328504
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Buterizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTERIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8516V0WOM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.